molecular formula C23H23NO4 B2937172 9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951977-97-2

9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2937172
CAS No.: 951977-97-2
M. Wt: 377.44
InChI Key: NXFFDNSUCSPPJP-UHFFFAOYSA-N
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Description

9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromenooxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene ring fused with an oxazine ring, a cyclopentyl group, and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the oxazine ring. The cyclopentyl and methoxyphenyl groups are then added through various substitution reactions.

    Chromene Core Formation: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Oxazine Ring Formation: The oxazine ring is formed by reacting the chromene derivative with an appropriate amine and formaldehyde under acidic conditions.

    Substitution Reactions: The cyclopentyl group is introduced through a Friedel-Crafts alkylation reaction, while the methoxyphenyl group is added via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxazine ring to an amine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or aminated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 9-cyclopentyl-3-(2-hydroxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
  • 9-cyclopentyl-3-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Uniqueness

Compared to similar compounds, 9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly interesting for the development of new drugs and materials with specific desired properties.

Properties

IUPAC Name

9-cyclopentyl-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-26-20-9-5-4-8-16(20)19-13-27-23-17(22(19)25)10-11-21-18(23)12-24(14-28-21)15-6-2-3-7-15/h4-5,8-11,13,15H,2-3,6-7,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFFDNSUCSPPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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